molecular formula C9H7NO2 B171329 Methyl 5-ethynylpyridine-2-carboxylate CAS No. 17880-61-4

Methyl 5-ethynylpyridine-2-carboxylate

Cat. No. B171329
CAS RN: 17880-61-4
M. Wt: 161.16 g/mol
InChI Key: PGYCVRHIHIYNBF-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpyridine-2-carboxylate is a chemical compound with the CAS Number: 17880-61-4 . Its IUPAC name is methyl 5-ethynyl-2-pyridinecarboxylate . The compound has a molecular weight of 161.16 .


Molecular Structure Analysis

The InChI code for Methyl 5-ethynylpyridine-2-carboxylate is 1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 5-ethynylpyridine-2-carboxylate is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 5-ethynylpyridine-2-carboxylate has been studied for its potential in various chemical synthesis processes. For example, Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation processes, resulting in the formation of tetrahydropyridine derivatives in high yields with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Ikramov et al. (2021) conducted a study on the reaction of 2-methyl-5-ethynylpyridine N-oxide with various amines, leading to the synthesis of N-oxides of pyridylacetylenic amines (Ikramov, Ziyadullayev, Khamidjanov, Bojariev, & Khandamov, 2021).

Biological Applications

In the realm of medicinal chemistry, Sudhana and Adi (2019) investigated the synthesis and biological evaluation of dihydropyridine analogs, which are related to methyl 5-ethynylpyridine-2-carboxylate, as potent antioxidants (Sudhana & Adi, 2019). This research provides insights into the potential use of similar compounds in addressing oxidative stress-related diseases.

Synthesis of Heterocyclic Compounds

The role of methyl 5-ethynylpyridine-2-carboxylate in the synthesis of various heterocyclic compounds has been explored. For instance, Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, showcasing the versatility of pyridinium ylides in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Coordination Polymers and Structural Studies

Cisterna et al. (2018) investigated the influence of positional isomeric effect using ligands containing pyridyl, triazole, and carboxylate fragments, including derivatives of methyl 5-ethynylpyridine-2-carboxylate, in the construction of Cd(II) coordination polymers (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).

Safety And Hazards

The compound is associated with certain hazards and precautionary statements. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

methyl 5-ethynylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCVRHIHIYNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340923
Record name methyl 5-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethynylpyridine-2-carboxylate

CAS RN

17880-61-4
Record name methyl 5-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-ethynylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Jornet-Molla, FM Romero - Tetrahedron Letters, 2015 - Elsevier
… Treatment of 1 with trimethylsilylacetylene and subsequent deprotection with KF afforded methyl 5-ethynylpyridine-2-carboxylate (2). Cross-coupling of this ester with aryl iodides/…
Number of citations: 8 www.sciencedirect.com
A Hamedi, A Sakhteman… - … & Hematological Agents …, 2021 - ingentaconnect.com
Aim: Aromatherapy products, hydrosol beverages and distillates containing essential oils are widely used for cardiovascular conditions. Investigation of the possible activity of their …
Number of citations: 3 www.ingentaconnect.com

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